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molecular formula C13H11NO B154958 1-Ethylbenz(cd)indol-2(1H)-one CAS No. 1830-56-4

1-Ethylbenz(cd)indol-2(1H)-one

Cat. No. B154958
M. Wt: 197.23 g/mol
InChI Key: BYZKRKXJSNSHEE-UHFFFAOYSA-N
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Patent
US04795712

Procedure details

A mixture of benz[cd]indol-2(1H)-one (15.0 g, 88.8 mmole) in 20% aqueous potassium hydroxide (200 ml) was heated at 55°-60° C. while 60 ml of diethyl sulfate was added dropwise over a three hour period. After 16 hours at room temperaure and an additional hour at 55°-60° C., the mixture was partitioned between dichloromethane and water. The organic phase was concentrated and purified by chromatography on silicon dioxide with 5% acetone/dichloromethane to give the desired product (8.0 g, 46%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4]3[C:5](=[CH:10][CH:11]=[CH:12][C:3]=3[C:2]1=[O:13])[CH:6]=[CH:7][CH:8]=2.S(OCC)(O[CH2:18][CH3:19])(=O)=O>[OH-].[K+]>[CH2:18]([N:1]1[C:9]2[C:4]3[C:5](=[CH:10][CH:11]=[CH:12][C:3]=3[C:2]1=[O:13])[CH:6]=[CH:7][CH:8]=2)[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1C(C2=C3C(C=CC=C13)=CC=C2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a three hour period
Duration
3 h
CUSTOM
Type
CUSTOM
Details
an additional hour at 55°-60° C., the mixture was partitioned between dichloromethane and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silicon dioxide with 5% acetone/dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N1C(C2=C3C(C=CC=C13)=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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